molecular formula C14H10ClN3OS2 B5227254 4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B5227254
M. Wt: 335.8 g/mol
InChI Key: FQYHLNGOFKMRML-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a thiadiazole ring, and a benzamide moiety. These structural components are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c1-8-2-7-11(20-8)12-16-14(21-18-12)17-13(19)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYHLNGOFKMRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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